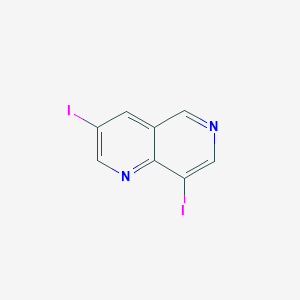

3,8-Diiodo-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

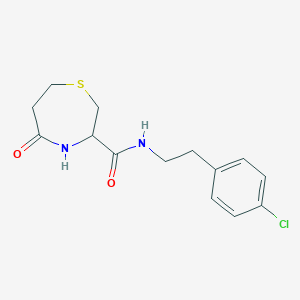

The molecular structure of 3,8-Diiodo-1,6-naphthyridine is characterized by the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . The Inchi Code for this compound is1S/C8H4I2N2/c9-6-1-5-2-11-4-7 (10)8 (5)12-3-6/h1-4H . Physical And Chemical Properties Analysis

3,8-Diiodo-1,6-naphthyridine is a solid compound . It has a molecular weight of 381.94 .Safety and Hazards

Mechanism of Action

Target of Action

3,8-Diiodo-1,6-naphthyridine is a pharmacologically active compound . It has been identified as a novel scaffold for the inhibition of c-Met kinase, which is associated with cancer activity . The primary target of this compound is therefore the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it . This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of c-Met kinase by 3,8-Diiodo-1,6-naphthyridine affects various biochemical pathways. These pathways are primarily related to cellular growth and survival . By inhibiting c-Met kinase, the compound disrupts these pathways, potentially leading to the death of cancer cells . The exact pathways affected and their downstream effects are currently under investigation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 3,8-Diiodo-1,6-naphthyridine is the inhibition of c-Met kinase activity . This inhibition disrupts cellular signaling pathways, potentially leading to the death of cancer cells . The exact molecular and cellular effects of the compound’s action are subjects of ongoing research .

Action Environment

The action, efficacy, and stability of 3,8-Diiodo-1,6-naphthyridine can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes .

properties

IUPAC Name |

3,8-diiodo-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZGIRUYQVRHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Diiodo-1,6-naphthyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2898517.png)

![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)

![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)

![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)

![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)